molecular formula C9H10ClNO2 B6261151 2-chloro-6-propylpyridine-4-carboxylic acid CAS No. 57663-81-7

2-chloro-6-propylpyridine-4-carboxylic acid

Cat. No. B6261151
CAS RN: 57663-81-7
M. Wt: 199.6
InChI Key:
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Description

2-Chloro-6-propylpyridine-4-carboxylic acid (2-Cl-6-Pr-4-COOH) is an organic compound that is widely used in various scientific fields due to its unique properties. This compound is a derivative of pyridine and contains a chloro group and a propyl group attached to the pyridine ring. It is a white crystalline solid with a melting point of 102-104°C and a boiling point of 247-248°C. It is soluble in water, ethanol, and acetone, and can be prepared from the reaction of 2-chloropyridine with propionic anhydride.

Scientific Research Applications

2-Cl-6-Pr-4-COOH is widely used in various scientific fields due to its unique properties. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of drugs and other compounds. It is also used in the production of a variety of industrial chemicals and in the production of pharmaceuticals.

Mechanism of Action

2-Cl-6-Pr-4-COOH is an organic compound that is widely used in various scientific fields due to its unique properties. Its mechanism of action is not yet fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules, as well as in the formation of hydrogen bonds between molecules. It is also believed to be involved in the formation of cyclic structures and in the formation of polymers.
Biochemical and Physiological Effects
2-Cl-6-Pr-4-COOH is an organic compound that is widely used in various scientific fields due to its unique properties. Its biochemical and physiological effects are not yet fully understood. However, it is believed to be involved in the regulation of enzymes and other biochemical reactions, as well as in the regulation of cellular processes. It is also believed to be involved in the regulation of gene expression and in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

2-Cl-6-Pr-4-COOH is an organic compound that is widely used in various scientific fields due to its unique properties. Its advantages in laboratory experiments include its low cost and high reactivity. Its limitations include its poor solubility in water and its tendency to form polymers.

Future Directions

Given the unique properties of 2-Cl-6-Pr-4-COOH, there are many potential future directions for research. These include the development of new synthesis methods, the exploration of its mechanism of action, the study of its biochemical and physiological effects, and the exploration of its potential applications. Additionally, further research could be conducted to explore its potential uses in the production of new drugs and other compounds, as well as its potential uses in the production of industrial chemicals.

Synthesis Methods

2-Cl-6-Pr-4-COOH can be synthesized through a two-step reaction. First, 2-chloropyridine is reacted with propionic anhydride in the presence of a catalyst in order to form the intermediate compound 2-chloro-6-propylpyridine. This intermediate compound is then reacted with aqueous sodium hydroxide to form 2-Cl-6-Pr-4-COOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-propylpyridine-4-carboxylic acid involves the introduction of a propyl group onto a pyridine ring, followed by chlorination and carboxylation.", "Starting Materials": [ "2-methyl-5-propylpyridine", "sodium hypochlorite", "carbon dioxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "2-methyl-5-propylpyridine is reacted with propylmagnesium bromide to form 2-propyl-5-propylpyridine.", "2-propyl-5-propylpyridine is chlorinated using sodium hypochlorite to form 2-chloro-6-propylpyridine.", "2-chloro-6-propylpyridine is carboxylated using carbon dioxide and sodium hydroxide to form 2-chloro-6-propylpyridine-4-carboxylic acid.", "The product is isolated by acidification with hydrochloric acid and extraction with diethyl ether, followed by drying and recrystallization from water." ] }

CAS RN

57663-81-7

Product Name

2-chloro-6-propylpyridine-4-carboxylic acid

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

0

Origin of Product

United States

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